molecular formula C19H24N2O2 B1669736 2-Diethylamino-3'-benzyloxyacetanilide CAS No. 38917-80-5

2-Diethylamino-3'-benzyloxyacetanilide

Cat. No. B1669736
CAS RN: 38917-80-5
M. Wt: 312.4 g/mol
InChI Key: HXPDIHGLNYYJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DABA is also known as diaminobenzoic acid. DABA can react with all aldehydes of the form RCH(2)CHO, but deoxyribose is the predominant one in mammalian cells and essentially the only one in the acid or alcohol precipitates of aqueous extracts. Hence, no purification is required and RNA does not interfere. DABA has the high serum stability of the oligomers. for further study dab PNAs as new self-recognizing bio-inspired polymers, it will to be developed new nanomaterials in biotechnological and biomedical applications.

properties

CAS RN

38917-80-5

Product Name

2-Diethylamino-3'-benzyloxyacetanilide

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(diethylamino)-N-(3-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C19H24N2O2/c1-3-21(4-2)14-19(22)20-17-11-8-12-18(13-17)23-15-16-9-6-5-7-10-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)

InChI Key

HXPDIHGLNYYJKU-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCN(CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Appearance

Solid powder

Other CAS RN

38917-80-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DABA;  diaminobenzoic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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